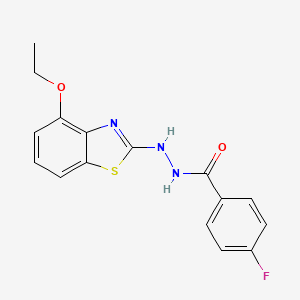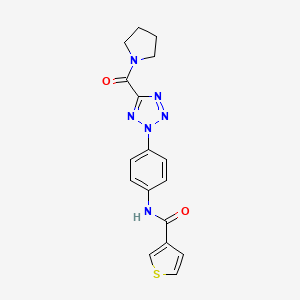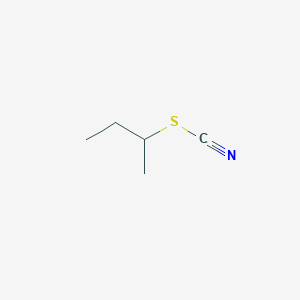
2-Butyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl thiocyanate is an organic compound with the chemical formula C5H9NS It belongs to the class of thiocyanates, which are characterized by the presence of the thiocyanate functional group (SCN)
準備方法
Synthetic Routes and Reaction Conditions: 2-Butyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of butyl halides with alkali thiocyanates in aqueous media. For example, the reaction between butyl bromide and sodium thiocyanate in boiling ethanol can yield this compound . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to produce thiocyanates .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential toxicity of some reagents involved in the synthesis.
化学反応の分析
Types of Reactions: 2-Butyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: Converts thiocyanates to thiocarbamates in the Riemschneider thiocarbamate synthesis.
Electrochemical Reduction: Converts thiocyanates to thioates and cyanide.
Isomerization: Some thiocyanates can isomerize to isothiocyanates, especially under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acidic or basic conditions.
Electrochemical Reduction: Requires an electrochemical cell setup with appropriate electrodes.
Isomerization: Can be catalyzed by heat or specific catalysts.
Major Products:
Thiocarbamates: Formed from hydrolysis.
Thioates and Cyanide: Products of electrochemical reduction.
Isothiocyanates: Result from isomerization.
科学的研究の応用
2-Butyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antiparasitic, and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-butyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with molecular targets. This can include:
Enzyme Inhibition: The thiocyanate group can inhibit certain enzymes by binding to their active sites.
Disruption of Cellular Processes: The compound can interfere with cellular processes, leading to antibacterial or anticancer effects.
類似化合物との比較
- Phenyl thiocyanate
- Methyl thiocyanate
- Allyl thiocyanate
Comparison: 2-Butyl thiocyanate is unique due to its specific alkyl chain length, which can influence its reactivity and applications. Compared to phenyl thiocyanate, which has an aromatic ring, this compound is more aliphatic, affecting its solubility and interaction with other molecules. Methyl thiocyanate and allyl thiocyanate have shorter or different alkyl groups, leading to variations in their chemical behavior and uses .
特性
IUPAC Name |
butan-2-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYBNCYTSFZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethyl]prop-2-enamide](/img/structure/B2800426.png)
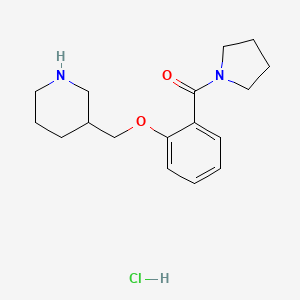
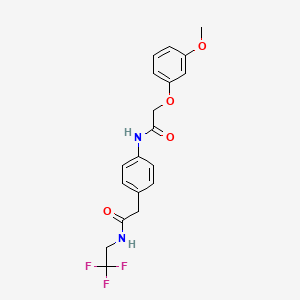
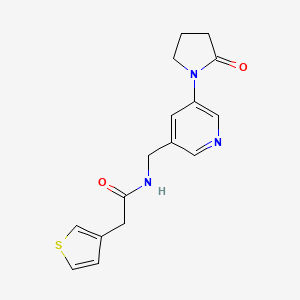

![3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)
![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)
![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2800443.png)
